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Compound Focus: lIzorlisib

CAS No.: 1007207-67-1

Cat. No.: S548364

Izorlisib (CH5132799) is a selective class I PI3K inhibitor investigated as a potential anti-cancer agent [1].
The table below summarizes its published inhibitory activity (IC50) against key PI3K family members and

the mTOR kinase from in vitro assays [1] [2].

Target IC50 (nM) Notes

PI3Ka (wild-type) 14 Primary target [1] [2]

PI3Ka (H1047R mutant) 5.6 Common oncogenic mutation [1]

PI3Ka (E545K mutant) 6.7 Common oncogenic mutation [1]

PI3Ky 36 [1] [2]

PI3KB 120 [1] [2]

PI3K3 500 [1][2]

mTOR 1,600 (1.6 uM); Over 100-fold less potent than for PI3Ka [1]
PIBKC2[3 5,300 (5.3 uM); Class Il PI3K, minimal inhibition [1]

Key Preclinical Findings:
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High Selectivity: 1zorlisib is highly selective for class | PI3Ks, particularly PI3Ka and its common
oncogenic mutants, over class Il PI3Ks, class Il PI3Ks (Vps34), and mTOR (over 100-fold selectivity)
[1].

ATP-Competitive: The compound binds to the ATP-binding site of the kinase, indicating a
competitive mode of inhibition [1].

Anti-proliferative Activity: It has shown superior antiproliferative activity in a panel of 60 tumor cell
lines [1].

In Vivo Efficacy: In mouse models, Izorlisib administration led to tumor regression and suppressed
key effectors in the PI3K pathway (Akt, S6K, S6) [1].

Key Experimental Protocols for PI3K Inhibitors

To contextualize Izorlisib data, here are standard methodologies used to generate the cited experimental data

[1]:

In Vitro Kinase Assays: These measure a compound's ability to directly inhibit the enzymatic activity
of purified PI3K proteins. Results are expressed as the half-maximal inhibitory concentration (1C50).
Cell Proliferation Assays: Tumor cell lines are cultured and exposed to increasing concentrations of
the inhibitor. Cell viability is measured after a set time (e.g., 72 hours) to determine the compound's
anti-proliferative 1C50.

Western Blot Analysis: Used to confirm target engagement and pathway modulation in cells or
tumor tissues. This method detects changes in phosphorylation levels of key pathway components
(e.g., AKT, S6) after treatment.

In Vivo Xenograft Studies: Mouse models implanted with human tumor cells are treated with the
compound or a control. Tumor volume is measured over time to assess efficacy, and tumor samples
are analyzed via Western Blot to confirm pharmacodynamic effects.

The PI3K Inhibitor Landscape in Breast Cancer

While Izorlisib is not approved, understanding the clinical landscape helps benchmark its potential. Several

PI3K pathway inhibitors are approved for HR+/HER2- advanced breast cancer (ABC), often used with

endocrine therapy like fulvestrant [3] [4] [5].
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Pan-PI3K/mTOR Inhibitor Receptor Tyrosine PI3Ka Inhibitor
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The search reveals key clinical strategies [4] [5] [6]:

¢ Isoform-Selective Inhibition: Targeting PI3Ka alone (e.g., Alpelisib) is an established strategy for
tumors with PI3BKCA mutations [5].

¢ Dual PIBK/ImTOR Inhibition: Simultaneously targeting multiple nodes in the pathway (e.g.,
Gedatolisib) is being explored in clinical trials to overcome resistance and achieve more durable
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responses [4].

e Combination Therapies: PI3K inhibitors are often combined with other agents, such as endocrine
therapy (fulvestrant) and CDK4/6 inhibitors (palbociclib), to target multiple cancer growth pathways
simultaneously [4].

Interpretation and Research Outlook

As an investigational agent, Izorlisib's position is not yet defined. Its high selectivity for PI3Ka is similar to
the approved drug Alpelisib, which may offer a favorable toxicity profile compared to less selective
inhibitors [3] [5]. However, the clinical success of Gedatolisib suggests that broader inhibition of the PAM

pathway can also be a highly effective strategy [4].

A comprehensive cost-effectiveness analysis for Izerlisib would only be possible with data from late-stage
clinical trials, which are not available. Such an analysis would need to weigh its price, clinical efficacy (e.g.,

progression-free survival), and safety profile against other approved and emerging treatments.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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effectiveness-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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